molecular formula C22H18N4O3 B11696813 3-(9H-carbazol-9-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide

Cat. No.: B11696813
M. Wt: 386.4 g/mol
InChI Key: MOECRYVMRBATQQ-HZHRSRAPSA-N
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Description

3-(9H-carbazol-9-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a nitrophenylmethylidene group through a propanehydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide typically involves a multi-step process:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazide Formation: The carbazole derivative is then reacted with a hydrazine derivative to form the corresponding hydrazide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with a nitrophenylmethylidene compound under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated carbazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9H-carbazol-9-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide is unique due to its combination of a carbazole moiety with a nitrophenylmethylidene group, providing it with distinct electronic and optical properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C22H18N4O3/c27-22(24-23-15-16-6-5-7-17(14-16)26(28)29)12-13-25-20-10-3-1-8-18(20)19-9-2-4-11-21(19)25/h1-11,14-15H,12-13H2,(H,24,27)/b23-15+

InChI Key

MOECRYVMRBATQQ-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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